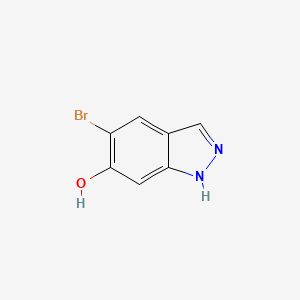

5-Bromo-1H-indazol-6-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMGFFSJTFRHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856204 | |

| Record name | 5-Bromo-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227270-50-9 | |

| Record name | 5-Bromo-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1H-indazol-6-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-indazol-6-ol is a halogenated heterocyclic compound belonging to the indazole family, a class of molecules of significant interest in medicinal chemistry. The strategic placement of the bromo and hydroxyl substituents on the indazole core imparts unique electronic and steric properties, making it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of the known and extrapolated chemical properties, synthesis strategies, and potential applications of this compound, with a focus on its relevance in drug discovery and materials science.

Introduction to the Indazole Scaffold

Indazoles are bicyclic heteroaromatic compounds consisting of a benzene ring fused to a pyrazole ring. They exist as two common tautomers, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being the more stable. The indazole nucleus is considered a bioisostere of indole and has been successfully incorporated into a wide range of biologically active molecules. The ability of the indazole ring to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it a privileged scaffold in drug design.

The introduction of a bromine atom at the 5-position and a hydroxyl group at the 6-position of the indazole ring in This compound creates a unique substitution pattern that can influence its reactivity and biological activity. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the phenolic hydroxyl group can act as a hydrogen bond donor and can be a site for derivatization.

Physicochemical Properties

While experimentally determined physicochemical properties for this compound are not widely published, we can infer its general characteristics based on its structure and data from related compounds.

| Property | Value | Source/Basis |

| CAS Number | 1227270-50-9 | Chemical Abstracts Service |

| Molecular Formula | C₇H₅BrN₂O | --- |

| Molecular Weight | 213.03 g/mol | --- |

| Appearance | Likely a solid powder | Based on related indazoles[1] |

| Melting Point | Expected to be >150 °C | Higher than 5-bromo-1H-indazole (123-127 °C) due to the hydroxyl group[1] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | General solubility of functionalized heterocycles |

| pKa | Estimated to be around 8-9 for the hydroxyl group | Phenolic hydroxyl pKa |

Synthesis Strategies

A potential synthetic pathway could involve the following key transformations:

A potential synthetic workflow.

A plausible multi-step synthesis could be envisioned as follows:

-

Starting Material Selection: A suitable starting material would be a 2-methyl-4-bromo-5-methoxyaniline. The methoxy group can serve as a protected form of the final hydroxyl group.

-

Acetylation: Protection of the aniline nitrogen via acetylation with acetic anhydride.

-

Diazotization and Cyclization: Treatment with a nitrite source (e.g., isoamyl nitrite) in the presence of an acid to induce diazotization of the amino group, followed by intramolecular cyclization to form the indazole ring.

-

Demethylation: Cleavage of the methoxy ether to unveil the hydroxyl group. This can be achieved using strong acids like HBr or Lewis acids such as BBr₃.

Experimental Protocol (Hypothetical):

-

Step 1: Acetylation of 4-bromo-5-methoxy-2-methylaniline. To a solution of 4-bromo-5-methoxy-2-methylaniline in a suitable solvent (e.g., chloroform), add acetic anhydride and a mild base (e.g., potassium acetate). Stir the reaction mixture at room temperature until completion.

-

Step 2: Diazotization and Cyclization. Dissolve the acetylated product in a suitable solvent and add isoamyl nitrite. Heat the reaction mixture to reflux to facilitate the cyclization.

-

Step 3: Hydrolysis of the Acetyl Group. The resulting N-acetylated indazole can be hydrolyzed under acidic or basic conditions to yield 5-bromo-6-methoxy-1H-indazole.

-

Step 4: Demethylation. Treat the 5-bromo-6-methoxy-1H-indazole with a demethylating agent like boron tribromide in an inert solvent (e.g., dichloromethane) at low temperature to obtain the final product, this compound.

Note: This is a generalized and hypothetical protocol. The actual reaction conditions, solvents, and reagents would require optimization and validation in a laboratory setting.

Spectroscopic Characterization (Expected)

While the actual spectra are not publicly available, the expected spectroscopic features of this compound can be predicted.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H and O-H protons. In a solvent like DMSO-d₆:

-

A broad singlet for the N-H proton of the indazole ring (around 13 ppm).

-

A singlet for the phenolic O-H proton (around 9-10 ppm).

-

Two singlets in the aromatic region (around 7-8 ppm) corresponding to the protons at the C4 and C7 positions of the indazole ring. The exact chemical shifts would be influenced by the electronic effects of the bromo and hydroxyl substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display seven signals corresponding to the seven carbon atoms of the indazole ring. The chemical shifts would be characteristic of a substituted aromatic system. The carbon atom attached to the bromine (C5) would be shifted to a lower field, while the carbon bearing the hydroxyl group (C6) would be at a higher field.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 212 and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of CO and HCN from the indazole ring.

Reactivity and Potential for Derivatization

The chemical reactivity of this compound is dictated by the indazole ring system, the bromine substituent, and the hydroxyl group.

Key reactivity sites of this compound.

-

N-Functionalization: The nitrogen atoms of the pyrazole ring can undergo alkylation, arylation, or acylation. The regioselectivity of these reactions (N1 vs. N2) can be influenced by the reaction conditions (base, solvent) and the nature of the electrophile.

-

O-Functionalization: The phenolic hydroxyl group is nucleophilic and can be readily alkylated to form ethers or acylated to form esters. This allows for the modulation of the compound's physicochemical properties, such as lipophilicity and metabolic stability.

-

Cross-Coupling Reactions: The bromine atom at the 5-position is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This enables the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, facilitating the synthesis of diverse compound libraries.

-

Electrophilic Aromatic Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation. The directing effects of the existing bromo and hydroxyl groups will influence the position of the incoming electrophile.

Applications in Drug Discovery and Materials Science

Indazole derivatives are well-represented in the landscape of modern drug discovery, with several approved drugs and numerous clinical candidates featuring this scaffold. Their ability to act as "hinge-binding" motifs in protein kinases has made them particularly valuable in oncology research.

While specific biological activities for this compound have not been extensively reported, its structural features suggest potential applications in several areas:

-

Kinase Inhibitors: The indazole core is a key pharmacophore in many kinase inhibitors. This compound could serve as a starting point for the synthesis of novel inhibitors targeting various kinases implicated in cancer and inflammatory diseases. The hydroxyl group could be crucial for forming key hydrogen bond interactions within the ATP-binding pocket of a target kinase.

-

Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it could be a valuable fragment for FBDD campaigns. The bromine atom provides a vector for fragment evolution into more potent lead compounds.

-

Organic Electronics: The extended π-system of the indazole ring, coupled with the potential for intermolecular hydrogen bonding, suggests that derivatives of this compound could be explored for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Safety and Handling

-

Hazard Statements: Likely to be harmful if swallowed and may cause skin and serious eye irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or in a chemical fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

-

In case of exposure, seek immediate medical attention and consult the relevant safety data for related compounds.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its unique combination of a privileged indazole scaffold with versatile bromo and hydroxyl functional groups makes it an attractive building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is currently limited in the public domain, this guide provides a solid foundation for researchers interested in exploring its chemistry and potential. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully unlock the potential of this intriguing molecule.

References

As specific literature for this compound is scarce, the references below pertain to the general class of indazoles and related bromo-substituted analogues. These have been used to infer the properties and potential of the topic compound.

- PubChem.5-bromo-1H-indazole.[Link]

- Google Patents.A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Google Patents.

- PubMed Central.Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)

- The Journal of Organic Chemistry.Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.[Link]

- NIH.

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromo-1H-indazol-6-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-indazol-6-ol is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern offers a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic route to this compound. The presented methodology is designed to be both efficient and scalable, addressing the needs of researchers in academic and industrial settings. This document delves into the strategic considerations behind the synthetic design, detailed experimental protocols, and the mechanistic underpinnings of each transformation.

Introduction: The Significance of the Indazole Scaffold

Indazoles, bicyclic heteroaromatic compounds composed of a fused benzene and pyrazole ring, are recognized as "privileged structures" in medicinal chemistry.[1] This distinction arises from their ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. The indazole nucleus is a core component of numerous approved drugs and clinical candidates, including treatments for cancer, inflammation, and neurological disorders.

The target molecule, this compound, incorporates several key features that enhance its utility as a synthetic intermediate. The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The hydroxyl group at the 6-position provides a site for further functionalization and can also participate in crucial hydrogen bonding interactions with biological targets. The inherent tautomerism of the 1H-indazole ring system further contributes to its unique chemical properties and biological activity.[1]

This guide will detail a two-stage synthetic approach, commencing with the construction of the core 1H-indazol-6-ol scaffold, followed by a regioselective bromination to yield the final product.

Synthetic Strategy and Workflow

The synthesis of this compound is strategically divided into two key phases: the construction of the 1H-indazol-6-ol precursor and its subsequent regioselective bromination. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Phase 1: Synthesis of the 1H-Indazol-6-ol Precursor

The synthesis of 1H-indazol-6-ol commences with the commercially available starting material, 4-methyl-3-nitrophenol. This multi-step sequence involves protection of the hydroxyl group, manipulation of the nitro and amino functionalities, and subsequent ring formation.

Step 1: O-Benzylation of 4-Methyl-3-nitrophenol

Rationale: The initial step involves the protection of the phenolic hydroxyl group as a benzyl ether. This is crucial to prevent unwanted side reactions in the subsequent steps, particularly during the reduction of the nitro group and the diazotization reaction. The benzyl group is a robust protecting group that is stable to a wide range of reaction conditions and can be readily removed at a later stage.

Experimental Protocol:

-

To a solution of 4-methyl-3-nitrophenol (1.0 eq.) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-benzyloxy-2-nitrotoluene.

Step 2: Reduction of the Nitro Group

Rationale: The nitro group is reduced to a primary amine, which is a necessary precursor for the subsequent diazotization and cyclization to form the indazole ring. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation or reduction with metals in acidic media being common choices.

Experimental Protocol:

-

Dissolve 6-benzyloxy-2-nitrotoluene (1.0 eq.) in ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to yield 3-benzyloxy-2-methylaniline, which can often be used in the next step without further purification.

Step 3: N-Acetylation of the Amine

Rationale: The primary amine is acetylated to form an acetamide. This is a key step in the classical Jacobson indazole synthesis. The acetyl group facilitates the subsequent diazotization and cyclization reaction.

Experimental Protocol:

-

Dissolve 3-benzyloxy-2-methylaniline (1.0 eq.) in glacial acetic acid.

-

Add acetic anhydride (1.1 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain N-(3-(benzyloxy)-2-methylphenyl)acetamide.

Step 4: Diazotization and Intramolecular Cyclization

Rationale: This is the core indazole-forming step. The acetamide is treated with a nitrosating agent, typically sodium nitrite in an acidic medium, to form a diazonium salt intermediate. This unstable intermediate undergoes in-situ intramolecular cyclization to form the indazole ring system.[2]

Experimental Protocol:

-

Dissolve N-(3-(benzyloxy)-2-methylphenyl)acetamide (1.0 eq.) in a suitable solvent like glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at low temperature for a designated period, followed by warming to room temperature to ensure complete cyclization.

-

Quench the reaction by pouring it into ice water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the crude product by column chromatography to yield 6-(benzyloxy)-1H-indazole.

Step 5: Deprotection of the Benzyl Ether

Rationale: The final step in the synthesis of the precursor is the removal of the benzyl protecting group to unveil the free hydroxyl group. Catalytic hydrogenation is a clean and efficient method for this deprotection.

Experimental Protocol:

-

Dissolve 6-(benzyloxy)-1H-indazole (1.0 eq.) in ethanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the mixture under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through Celite and concentrate the filtrate to obtain 1H-indazol-6-ol.

Phase 2: Regioselective Bromination of 1H-Indazol-6-ol

The introduction of a bromine atom at the C5 position of 1H-indazol-6-ol is achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents on the indazole ring.

Mechanistic Considerations and Regioselectivity

The hydroxyl group at the C6 position is a strong activating group and an ortho, para-director.[3] This means it directs incoming electrophiles to the positions ortho (C5 and C7) and para (C3) to itself. The indazole ring system itself has a complex electronic nature. The pyrazole portion is generally electron-withdrawing, while the benzene ring retains its aromatic character. The interplay of these electronic effects determines the most favorable position for electrophilic attack.

In the case of 1H-indazol-6-ol, the C5 and C7 positions are activated by the hydroxyl group. However, the C5 position is generally more sterically accessible than the C7 position, which is adjacent to the fused pyrazole ring. Furthermore, the electron-donating effect of the hydroxyl group is expected to have a more pronounced activating effect at the C5 position. Therefore, bromination is anticipated to occur preferentially at the C5 position.

Step 6: Bromination with N-Bromosuccinimide (NBS)

Rationale: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for activated aromatic rings.[4][5] Its use avoids the harsh conditions and potential side reactions associated with using elemental bromine.

Experimental Protocol:

-

Dissolve 1H-indazol-6-ol (1.0 eq.) in a suitable solvent such as acetonitrile or DMF at 0 °C.

-

Add N-bromosuccinimide (1.05 eq.) portion-wise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford this compound.

Data Summary

| Step | Starting Material | Reagents and Conditions | Product | Yield (Typical) |

| 1 | 4-Methyl-3-nitrophenol | Benzyl bromide, K₂CO₃, Acetone/DMF, reflux | 6-Benzyloxy-2-nitrotoluene | High |

| 2 | 6-Benzyloxy-2-nitrotoluene | H₂, 10% Pd/C, Ethanol | 3-Benzyloxy-2-methylaniline | High |

| 3 | 3-Benzyloxy-2-methylaniline | Acetic anhydride, Acetic acid, RT | N-(3-(Benzyloxy)-2-methylphenyl)acetamide | High |

| 4 | N-(3-(Benzyloxy)-2-methylphenyl)acetamide | NaNO₂, Acetic acid, 0 °C to RT | 6-(Benzyloxy)-1H-indazole | Moderate |

| 5 | 6-(Benzyloxy)-1H-indazole | H₂, 10% Pd/C, Ethanol, RT | 1H-Indazol-6-ol | High |

| 6 | 1H-Indazol-6-ol | NBS, Acetonitrile/DMF, 0 °C to RT | This compound | Good |

Conclusion

This technical guide has outlined a detailed and logical synthetic pathway for the preparation of this compound. The presented route is based on established and reliable organic transformations, offering a practical approach for researchers in the field of medicinal chemistry. The strategic use of protecting groups and the careful consideration of regioselectivity in the bromination step are key to the success of this synthesis. The methodologies described herein are intended to serve as a valuable resource for the synthesis of this important heterocyclic building block and its analogues, thereby facilitating the discovery of new and innovative therapeutic agents.

References

- Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.

- ResearchGate. (n.d.). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.

- Google Patents. (n.d.). US6998489B2 - Methods of making indazoles.

- National Center for Biotechnology Information. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.

- MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

- ResearchGate. (n.d.). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions.

- National Center for Biotechnology Information. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.

- ResearchGate. (n.d.). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.

- KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.

- YouTube. (2021, May 24). NBS: Radical Bromination [Video].

- YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video].

- ResearchGate. (n.d.). Regioselective Bromination of 6‐Hydroxytetrahydroisoquinolines.

- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).

- ResearchGate. (n.d.). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction.

- YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video].

- MDPI. (n.d.). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br 2 Under Acidic and Basic Conditions.

- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

- ResearchGate. (n.d.). Direct Catalytic Functionalization of Indazole Derivatives.

- National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

Sources

A Technical Guide to 5-Bromo-1H-indazol-6-ol: A Versatile Scaffold for Kinase Inhibitor Discovery

Introduction: The Privileged Indazole Scaffold and the Potential of 5-Bromo-1H-indazol-6-ol

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets, most notably protein kinases.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. The development of small molecule kinase inhibitors has thus become a major focus of drug discovery.

Indazole derivatives have proven to be particularly adept at targeting the ATP-binding site of kinases, a highly conserved pocket across the kinome.[2][3] Several successful anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, feature this versatile core, underscoring its therapeutic significance. The indazole structure provides an ideal framework for forming crucial hydrogen bond interactions with the hinge region of the kinase domain, effectively competing with endogenous ATP and inhibiting downstream signaling.

This guide focuses on a specific, strategically substituted derivative: This compound . The unique placement of a bromine atom and a hydroxyl group on the indazole core makes this compound a particularly valuable asset for researchers and drug development professionals. The hydroxyl group can serve as a critical hydrogen bond donor/acceptor, anchoring the molecule within the target's active site. The bromine atom not only influences the electronic properties of the ring but also provides a versatile synthetic handle for further chemical elaboration through cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides a comprehensive overview of its properties, a plausible synthetic route, potential applications in kinase inhibitor design, and key experimental protocols.

Compound Profile

All quantitative data for this compound and its parent compound, 5-Bromo-1H-indazole, are summarized below for easy comparison. Properties for the parent compound are included to provide context, as detailed experimental data for the 6-ol derivative is limited.

| Property | This compound | 5-Bromo-1H-indazole (Parent Compound) |

| CAS Number | 1227270-50-9[4] | 53857-57-1 |

| Molecular Formula | C₇H₅BrN₂O | C₇H₅BrN₂ |

| Molecular Weight | 213.03 g/mol | 197.03 g/mol [5] |

| Appearance | Solid (Predicted) | Powder |

| Melting Point | Not available | 123-127 °C |

| XLogP3 | Not available | 2.9[5] |

| Hydrogen Bond Donors | 2 | 1 |

| Hydrogen Bond Acceptors | 2 | 2 |

Synthetic Pathways: A Proposed Route to this compound

A plausible multi-step synthesis would begin with a commercially available, substituted toluene. The key steps would involve nitration, reduction of the nitro group to an amine, protection of the resulting hydroxyl group (likely as a methyl ether), followed by the core indazole ring formation and final deprotection.

Below is a diagram outlining a potential synthetic workflow.

Caption: A proposed synthetic pathway to this compound.

Experimental Protocol: Hypothetical Synthesis

This protocol is a representative, multi-step procedure adapted from known syntheses of related indazoles.[6] Researchers should perform their own optimization and characterization at each step.

Step 1: Synthesis of N-(4-Bromo-2-methyl-5-methoxyphenyl)acetamide from 4-Bromo-2-methyl-5-methoxyaniline

-

In a round-bottom flask, dissolve 4-bromo-2-methyl-5-methoxyaniline (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetamide, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 5-Bromo-6-methoxy-1H-indazole

-

To a solution of N-(4-Bromo-2-methyl-5-methoxyphenyl)acetamide (1.0 eq) in chloroform, add potassium acetate (1.2 eq).

-

Add isoamyl nitrite (1.5 eq) to the mixture.

-

Heat the solution to reflux (approx. 65-70 °C) and maintain for 18-24 hours. Monitor the reaction by TLC.

-

Cool the reaction to room temperature and concentrate under vacuum to remove the volatile components.

-

Dissolve the residue in a suitable solvent like ethyl acetate and wash with water and brine.

-

Dry the organic phase and purify the crude product by column chromatography on silica gel to isolate 5-Bromo-6-methoxy-1H-indazole.

Step 3: Demethylation to this compound

-

Dissolve 5-Bromo-6-methoxy-1H-indazole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of boron tribromide (BBr₃) in dichloromethane (1.5-2.0 eq) dropwise.

-

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

-

Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over sodium sulfate.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Application in Kinase Inhibitor Design

The primary application for this compound in drug discovery is as a building block or fragment for the development of ATP-competitive kinase inhibitors. Its structure is pre-disposed to favorable interactions within the kinase ATP binding pocket.

-

Hinge-Binding: The N1 nitrogen and the adjacent N-H group of the pyrazole ring are perfectly positioned to act as hydrogen bond acceptors and donors, respectively. This allows them to form the canonical hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge region, a critical interaction for potent inhibition.

-

Hydroxyl Group Interaction: The 6-hydroxyl group can form additional, potency-enhancing hydrogen bonds with residues in the solvent-exposed region or near the ribose-binding pocket.

-

Bromine Atom as a Synthetic Handle: The 5-bromo substituent is a key feature for library development. It can be readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of chemical groups. This allows for the exploration of the hydrophobic pocket adjacent to the hinge region, enabling the optimization of inhibitor potency and selectivity.

Caption: Interaction model of an indazole inhibitor in a kinase active site.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a general method to assess the inhibitory potential of a compound like this compound against a specific kinase using a common fluorescence resonance energy transfer (FRET)-based assay format.

Materials:

-

Kinase of interest (e.g., VEGFR2, PLK4)

-

Europium-labeled anti-tag antibody (e.g., Anti-GST)

-

Alexa Fluor™ 647-labeled ATP-competitive kinase tracer (kinase-specific)

-

This compound (test compound) dissolved in 100% DMSO

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well, low-volume, black microplate

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 1 mM, serially diluted 1:3 for a 10-point curve.

-

Assay Plate Preparation:

-

Add 2.5 µL of Assay Buffer to all wells.

-

Add 2.5 µL of the diluted test compound to the appropriate wells. For control wells, add 2.5 µL of 100% DMSO (0% inhibition) or 2.5 µL of a known potent inhibitor (100% inhibition).

-

-

Reagent Preparation: Prepare a 2X solution of the Kinase/Antibody mixture and a 2X solution of the Tracer in Assay Buffer at concentrations recommended by the manufacturer.

-

Reagent Addition:

-

Add 5 µL of the 2X Kinase/Antibody mixture to all wells.

-

Add 5 µL of the 2X Tracer solution to all wells. The final volume will be 15 µL.

-

-

Incubation: Seal the plate, centrifuge briefly, and incubate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

-

Data Analysis:

-

Calculate the Emission Ratio (665 nm / 615 nm).

-

Plot the Emission Ratio against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

-

Safety and Handling

As no specific safety data sheet (SDS) is available for this compound, precautions should be based on data for the structurally similar parent compound, 5-Bromo-1H-indazole.

-

Hazard Classification: Harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye damage (Category 1).[5]

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This compound represents a high-value chemical tool for researchers engaged in drug discovery, particularly in the competitive field of kinase inhibitor development. Its strategic substitution pattern offers a dual advantage: the 6-hydroxyl group provides a key interaction point for target binding, while the 5-bromo position serves as a versatile anchor for synthetic diversification. By leveraging established chemical methodologies, this compound can be synthesized and utilized to generate novel, potent, and selective modulators of kinase activity, paving the way for the next generation of targeted therapeutics.

References

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). National Institutes of Health.

- Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. (n.d.). National Institutes of Health.

- 5-bromo-1H-indazole | C7H5BrN2 | CID 761929. (n.d.). PubChem.

- 5-Bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 27274687. (n.d.). PubChem.

- The Role of 6-Hydroxyindazole in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications.

- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis.

- Indazole – Knowledge and References. (n.d.). Taylor & Francis.

- Formation of 6-Azaindoles by Intramolecular Diels-Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. (2020). PubMed.

- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (n.d.). PubMed Central.

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 3. US6998489B2 - Methods of making indazoles - Google Patents [patents.google.com]

- 4. 1227270-50-9|this compound|BLD Pharm [bldpharm.com]

- 5. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Bromo-1H-indazol-6-ol: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-Bromo-1H-indazol-6-ol, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, outline a robust synthetic pathway, detail methods for its characterization, and explore its strategic application in the synthesis of targeted therapeutics, particularly protein kinase inhibitors.

Introduction: The Indazole Scaffold as a Privileged Structure

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation is attributed to its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of many protein kinases.[3] Dysregulation of kinase activity is a known driver of numerous diseases, most notably cancer, making kinases a major class of therapeutic targets.[4][5]

Consequently, indazole derivatives have been successfully developed into a range of FDA-approved drugs, including the anti-cancer agents Axitinib and Pazopanib.[5][6] The strategic functionalization of the indazole core is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This compound emerges as a particularly valuable intermediate in this context. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions, while the hydroxyl group at the 6-position offers a site for derivatization to modulate solubility and target engagement.

Physicochemical and Structural Properties

This compound is a solid, typically appearing as a gray to dark gray powder under standard conditions.[7] Its core identity is confirmed by its unique CAS Registry Number, 1227270-50-9.[8] A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₂O | [8] |

| Molecular Weight | 213.03 g/mol | [8] |

| CAS Number | 1227270-50-9 | [8] |

| Appearance | Gray to dark gray solid | [7] |

| Storage Conditions | 2-8°C, protect from light, sealed in dry conditions | [2][7] |

Synthesis Pathway and Experimental Protocol

While specific literature detailing the synthesis of this compound is not widely published, a logical and experimentally sound pathway can be devised based on established indazole synthesis methodologies and standard organic transformations. The proposed route involves the synthesis of a methoxy-protected precursor, 5-Bromo-6-methoxy-1H-indazole, followed by a robust demethylation step. This strategy is analogous to the well-documented synthesis of 1H-indazol-5-ol from its methoxy precursor.[9]

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-Bromo-6-methoxy-1H-indazole (Precursor)

The synthesis of the indazole core is often achieved through the diazotization of an appropriately substituted 2-methylaniline, followed by intramolecular cyclization.[9][10]

Protocol:

-

Diazotization: Dissolve 4-Bromo-5-methoxy-2-methylaniline (1.0 eq) in a mixture of glacial acetic acid and propionic acid. Cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10°C. Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

-

Cyclization: The intramolecular cyclization to form the indazole ring often proceeds spontaneously upon formation of the diazonium salt. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Quench the reaction by slowly adding the mixture to a stirred solution of sodium hydroxide to neutralize the acid.

-

Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield 5-Bromo-6-methoxy-1H-indazole.

Step 2: Demethylation to this compound

The cleavage of aryl methyl ethers is a classic transformation to unmask phenolic hydroxyl groups. Boron tribromide (BBr₃) is a highly effective, albeit potent, reagent for this purpose.[7][9]

Protocol:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-6-methoxy-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a 1M solution of boron tribromide in DCM (2.0-3.0 eq) dropwise via syringe. The reaction is often exothermic.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Carefully and slowly quench the reaction by pouring the mixture into a beaker of crushed ice and water with vigorous stirring. BBr₃ reacts violently with water.

-

Work-up: Separate the layers and extract the aqueous phase with DCM or ethyl acetate (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude solid by silica gel chromatography or recrystallization to afford the final product, this compound.

Analytical Characterization and Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for a molecule of this type. While public spectral data for this specific compound is scarce, we can predict the expected outcomes based on its structure.

Caption: Standard analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectroscopic data for this compound is available from some commercial suppliers.[11][12]

-

¹H NMR:

-

Aromatic Protons: Two singlets are expected in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the protons at the C4 and C7 positions.

-

Indazole CH: A singlet corresponding to the C3 proton of the indazole ring is expected, typically downfield (approx. 8.0-8.5 ppm).

-

Labile Protons: Two broad singlets are expected for the N-H (indazole) and O-H (hydroxyl) protons. Their chemical shifts are highly dependent on solvent and concentration, and they are D₂O exchangeable.

-

-

¹³C NMR:

-

Seven distinct carbon signals are expected. Five signals will be in the aromatic region (approx. 100-150 ppm), corresponding to the carbons of the benzene ring and the C3 carbon. Two carbons will be quaternary and attached to heteroatoms (C-N and C-O).

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Expected M/Z: For electrospray ionization (ESI), the expected [M+H]⁺ ions would be at m/z 212.96 and 214.96. The presence of two peaks of nearly equal intensity (an "M" and "M+2" peak) is the characteristic isotopic signature of a molecule containing one bromine atom, providing strong evidence for its presence.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound. A single major peak in the chromatogram, typically with >95% area, indicates a high-purity sample suitable for further research.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile intermediate for building libraries of drug-like molecules. Its utility is inferred from the extensive use of similarly functionalized indazoles in kinase inhibitor development.[3][4][13]

Caption: Strategic derivatization of this compound for inhibitor libraries.

-

Vector 1 (C5-Br): The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl and heteroaryl groups, which can be used to probe deep into the ATP-binding pocket of a target kinase and establish critical hydrophobic or π-stacking interactions.[5]

-

Vector 2 (N1-H): The nitrogen of the indazole ring can be readily alkylated or arylated. This position is often modified to introduce moieties that can interact with the solvent-exposed region of the kinase or to fine-tune the compound's physicochemical properties (e.g., solubility, cell permeability).

-

Vector 3 (C6-OH): The hydroxyl group provides an additional point for modification. It can be converted into ethers or esters to modulate polarity and pharmacokinetic parameters. It can also serve as a hydrogen bond donor, potentially forming a key interaction with the target protein.

By systematically exploring chemical space around these three vectors, medicinal chemists can generate large libraries of novel compounds for screening against panels of kinases, accelerating the discovery of new lead compounds for various therapeutic indications.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. A safety data sheet (SDS) is available and should be consulted before use.[14]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Fire Safety: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus if necessary.

-

Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and dark place to ensure stability.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its molecular weight of 213.03 g/mol and trifunctional nature provide a robust platform for the synthesis of diverse compound libraries. While detailed public data on its synthesis and applications are emerging, its structural relationship to known kinase inhibitor scaffolds provides a strong rationale for its use. This guide has provided a scientifically grounded framework for its synthesis, characterization, and strategic application, empowering researchers to leverage this promising building block in the quest for novel therapeutics.

References

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- PubChem Compound Summary for CID 761929, 5-bromo-1H-indazole.

- O-Demethylation.

- Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. [Link]

- This compound [1227270-50-9]. Chemsigma. [Link]

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC), NIH. [Link]

- 5-Bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 27274687. PubChem. [Link]

- 5-Bromo-6-fluoro-1H-indazole | C7H4BrFN2 | CID 46863923. PubChem. [Link]

- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

- Selective O-demethylation of catechol ethers. Comparison of boron tribromide and iodotrimethylsilane.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central (PMC), NIH. [Link]

- WO2006048745A1 - Methods for preparing indazole compounds.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1227270-50-9|this compound|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. 5-bromo-1H-indazole(53857-57-1) 1H NMR spectrum [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound(1227270-50-9) 1H NMR [m.chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Indazole synthesis [organic-chemistry.org]

physical and chemical properties of 5-Bromo-1H-indazol-6-ol

An In-depth Technical Guide to 5-Bromo-1H-indazol-6-ol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound (CAS No. 1227270-50-9), a heterocyclic building block of increasing importance in medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes available data with expert chemical insights to deliver a practical and in-depth resource. We will explore its core physicochemical properties, propose a logical synthetic pathway, discuss its chemical reactivity, and contextualize its application as a strategic intermediate in the synthesis of complex molecules.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a wide range of biological interactions. Indazole derivatives are core components of numerous therapeutics, exhibiting activities such as anti-tumor, anti-inflammatory, and anti-HIV effects.[1][3]

FDA-approved drugs like Pazopanib and Axitinib, both potent kinase inhibitors used in oncology, feature the indazole core, underscoring its value in targeting critical enzymes.[2] The compound of interest, this compound, is a strategically functionalized derivative. The presence of a bromine atom at the C5 position provides a reactive handle for cross-coupling reactions, while the hydroxyl group at the C6 position offers a site for further derivatization and can act as a crucial hydrogen bond donor or acceptor in interactions with biological targets. This dual functionalization makes it a highly valuable intermediate for building libraries of novel, biologically active compounds.

Physicochemical and Structural Properties

Precise characterization is the foundation of chemical synthesis and application. While some experimental data for this compound is not publicly documented, its core identifiers and key properties have been established.

Core Identifiers

| Property | Value | Source(s) |

| CAS Number | 1227270-50-9 | [4][5][6] |

| Molecular Formula | C₇H₅BrN₂O | [4][6] |

| Molecular Weight | 213.03 g/mol | [4][6] |

| Synonyms | 1H-Indazol-6-ol, 5-bromo-; 5-bromo-1,2-dihydroindazol-6-one; 5-BROMO-6-HYDROXY(1H)INDAZOLE | [6] |

| Purity (Typical) | ≥97% | [5] |

| Storage | Sealed in dry, dark environment at 2-8°C | [4] |

Predicted and Qualitative Properties

Direct experimental values for properties such as melting point and solubility are not consistently available. However, based on the structure and properties of related compounds like 5-Bromo-1H-indazole (m.p. 123-127 °C), we can make informed predictions.

-

Melting Point: Expected to be a solid with a relatively high melting point, likely exceeding 150 °C, due to the potential for intermolecular hydrogen bonding from the hydroxyl and indazole N-H groups.

-

Solubility: Expected to have low solubility in water and non-polar solvents. It is likely soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols like methanol and ethanol.

-

pKa: The molecule possesses two acidic protons: the phenol-like hydroxyl group and the pyrazolic N-H proton. The hydroxyl group's pKa is expected to be around 9-10, similar to other substituted phenols. The indazole N-H proton is weakly acidic, with a pKa typically in the range of 13-14.

Spectral Characterization

While raw spectral data is proprietary to suppliers, the expected signatures can be predicted.

-

¹H NMR: A ¹H NMR spectrum (typically run in DMSO-d₆) is a key tool for structural confirmation.[7] The spectrum would be expected to show distinct signals for the aromatic protons, a broad singlet for the N-H proton, and a singlet for the O-H proton. Specifically, one would anticipate two singlets corresponding to the protons at the C4 and C7 positions and a signal for the C3 proton.

-

¹³C NMR: The spectrum would display seven distinct signals in the aromatic region, corresponding to the seven carbon atoms of the bicyclic core.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of a single bromine atom (approximately equal intensities for ⁷⁹Br and ⁸¹Br isotopes), appearing at m/z 212 and 214.

Caption: Chemical structure of this compound.

Synthesis and Reaction Chemistry

Proposed Synthetic Pathway

The key transformation is the Jacobson Indazole Synthesis , which involves the diazotization of a 2-amino-3-substituted aniline followed by intramolecular cyclization.

Step 1: Nitration of 4-Bromo-3-methoxytoluene. The starting material is subjected to nitration using a standard nitrating mixture (e.g., HNO₃/H₂SO₄) to introduce a nitro group ortho to the activating methoxy group.

Step 2: Oxidation of the Methyl Group. The methyl group of the resulting nitro-toluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

Step 3: Curtius or Hofmann Rearrangement. The carboxylic acid is converted to an amine via a rearrangement reaction. For the Curtius rearrangement, the acid is converted to an acyl azide (via the acid chloride and sodium azide), which then rearranges to an isocyanate upon heating and is subsequently hydrolyzed to the aniline.

Step 4: Indazole Ring Formation. The resulting 2-amino aniline derivative undergoes diazotization with a nitrite source (e.g., NaNO₂) in an acidic medium, followed by in-situ cyclization to form the indazole ring.

Step 5: Demethylation. The final step is the cleavage of the methyl ether to yield the free hydroxyl group. This is commonly achieved using strong Lewis acids like boron tribromide (BBr₃).

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1227270-50-9|this compound|BLD Pharm [bldpharm.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound - CAS:1227270-50-9 - Sunway Pharm Ltd [3wpharm.com]

- 7. This compound(1227270-50-9) 1H NMR [m.chemicalbook.com]

The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of 5-Bromo-1H-indazol-6-ol

Introduction: The Indazole Nucleus in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. First synthesized in the 1880s by the Nobel laureate Emil Fischer, the indazole core has demonstrated a remarkable capacity for biological activity.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly protein kinases. This has led to the development of numerous indazole-containing therapeutics. This guide provides an in-depth technical overview of a specific, highly valuable derivative: 5-Bromo-1H-indazol-6-ol. We will explore its historical context, detail its synthesis, and illuminate its critical role as a building block in the development of targeted therapies.

Physicochemical Properties and Structural Data

A comprehensive understanding of a molecule begins with its fundamental properties. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 5-Bromo-6-hydroxy-1H-indazole |

| CAS Number | 1227270-50-9 |

| Molecular Formula | C₇H₅BrN₂O |

| Molecular Weight | 213.03 g/mol |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |

Historical Context and Discovery

While the parent indazole scaffold has a long history, the specific discovery of this compound is a more recent development driven by the demands of modern drug discovery. Its emergence is not marked by a singular, serendipitous event but rather by its strategic design and synthesis as a key intermediate in medicinal chemistry programs. The earliest public documentation of its synthesis appears in the patent literature, specifically in the context of developing novel kinase inhibitors.

A key patent, WO 2011/062837 A1, details the preparation of this compound as a crucial building block for a series of indazole-based compounds targeting protein kinases. This highlights that the "discovery" of this compound was a purpose-driven synthesis, aimed at creating a versatile scaffold for structure-activity relationship (SAR) studies in the pursuit of new cancer therapeutics.

Synthetic Routes and Methodologies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The route described in the patent literature provides a reliable and scalable method for its preparation.

Overall Synthetic Scheme

The synthesis begins with a commercially available substituted aniline and proceeds through diazotization and cyclization to form the indazole core, followed by demethylation to yield the final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the synthetic procedures described in patent WO 2011/062837 A1.

Step 1: Synthesis of N-(4-Bromo-2-fluoro-5-methoxyphenyl)acetamide

-

Reaction Setup: To a solution of 4-bromo-2-fluoro-5-methoxyaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane, add acetic anhydride (1.2 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-(4-bromo-2-fluoro-5-methoxyphenyl)acetamide.

Step 2: Synthesis of 5-Bromo-6-methoxy-1H-indazole

-

Reaction Setup: Dissolve N-(4-bromo-2-fluoro-5-methoxyphenyl)acetamide (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

-

Reaction Conditions: Cool the solution to 0°C and add a solution of tert-butyl nitrite (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Isolation: The reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford 5-bromo-6-methoxy-1H-indazole.

Step 3: Synthesis of this compound

-

Reaction Setup: Dissolve 5-bromo-6-methoxy-1H-indazole (1.0 eq) in anhydrous dichloromethane.

-

Reaction Conditions: Cool the solution to -78°C under an inert atmosphere (e.g., nitrogen or argon). Add a solution of boron tribromide (BBr₃) (1.5 eq) in dichloromethane dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Work-up and Isolation: Carefully quench the reaction with methanol at 0°C. The mixture is then concentrated, and the resulting solid is triturated with diethyl ether, filtered, and dried to yield this compound.

Applications in Drug Discovery and Development

This compound serves as a critical intermediate in the synthesis of a variety of pharmacologically active compounds, most notably as inhibitors of protein kinases. The strategic placement of the bromine atom and the hydroxyl group provides key points for further chemical modification.

Caption: Functionalization of this compound.

-

The Bromine Handle: The bromine atom at the 5-position is a versatile functional group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, which are often crucial for achieving high potency and selectivity for the target kinase.

-

The Hydroxyl Group: The hydroxyl group at the 6-position provides a site for etherification or alkylation. This position is often used to introduce solubilizing groups or moieties that can form key hydrogen bond interactions within the ATP-binding pocket of a kinase.

The combination of these two functional groups makes this compound a highly valuable building block for generating large libraries of diverse indazole-based compounds for high-throughput screening and lead optimization in drug discovery campaigns.

Conclusion

This compound, while a relatively recent addition to the chemist's toolbox, has established itself as a cornerstone intermediate in the synthesis of novel kinase inhibitors. Its history is intertwined with the evolution of targeted cancer therapy, where the rational design of small molecule inhibitors is paramount. The synthetic route, though multi-stepped, is robust and provides access to this versatile scaffold. As the quest for more selective and potent kinase inhibitors continues, the importance of strategically functionalized building blocks like this compound is set to grow, ensuring its continued relevance in the field of medicinal chemistry.

References

- WO 2011/062837 A1. (2011).

- Sharma, V., & Kumar, V. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

Sources

An In-depth Technical Guide to the Predicted Biological Activity of 5-Bromo-1H-indazol-6-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and Unknowns

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] From FDA-approved anti-cancer drugs like Axitinib and Pazopanib to potent anti-inflammatory agents, the versatility of the indazole core is well-established.[3][4][5] This guide focuses on a specific, yet sparsely documented derivative: 5-Bromo-1H-indazol-6-ol . While direct, extensive biological screening data for this particular molecule is not widely available in peer-reviewed literature, its structural motifs—a brominated indazole core featuring a hydroxyl group—allow for a robust, predictive analysis of its likely biological profile.

This document synthesizes information from closely related analogs to construct a predictive overview of this compound's biological activities, with a primary focus on its potential as a kinase inhibitor and an anti-inflammatory agent. We will delve into the causality behind experimental choices for its characterization, provide detailed, self-validating protocols, and ground our predictions in authoritative references.

Section 1: The Indazole Scaffold - A Foundation of Versatility

Indazoles are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring.[4] This structure is bioisosteric to indole, which is a common motif in many biologically active natural products and synthetic drugs.[2] The two nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with various biological targets. The benzene ring provides a scaffold for substitutions that can modulate the compound's physicochemical properties and target specificity.

The introduction of halogen atoms, such as bromine, and hydroxyl groups can significantly influence a molecule's biological activity. Bromine can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. Hydroxyl groups can form key hydrogen bonds with target proteins and improve solubility.[6] The specific placement of these substituents on the indazole core, as in this compound, is critical in determining its potential biological effects.

Section 2: Predicted Biological Activities and Potential Molecular Targets

Based on the extensive research on substituted indazoles, we can predict that this compound will likely exhibit two primary biological activities: kinase inhibition and anti-inflammatory effects .

Kinase Inhibitory Activity

The indazole scaffold is a cornerstone of many kinase inhibitors.[1][3][7] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins.[8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[9] Indazole-based compounds have been shown to inhibit a variety of kinases, including:

-

Vascular Endothelial Growth Factor Receptor (VEGFR) : Crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3]

-

Epidermal Growth Factor Receptor (EGFR) : Often overexpressed in cancer cells, promoting cell proliferation and survival.[4]

-

Pim kinases : A family of serine/threonine kinases involved in cell cycle progression, survival, and apoptosis.[4]

-

Extracellular signal-regulated kinases (ERK1/2) : Key components of the MAPK/ERK signaling pathway, which is frequently activated in cancer.[10]

The presence of the bromine atom and the hydroxyl group on the indazole ring of this compound could contribute to its binding to the ATP-binding pocket of various kinases, thereby inhibiting their activity.

Anti-inflammatory Activity

Indazole derivatives have also been recognized for their potent anti-inflammatory properties.[11][12][13][14] The inflammatory response, while a crucial protective mechanism, can become dysregulated and contribute to a variety of chronic diseases. The anti-inflammatory effects of indazoles are often attributed to:

-

Inhibition of Cyclooxygenase (COX) enzymes : COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.[12][14]

-

Suppression of pro-inflammatory cytokines : Indazoles have been shown to reduce the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are central players in the inflammatory cascade.[11][12]

-

Modulation of NF-κB signaling : The NF-κB pathway is a critical regulator of inflammatory gene expression.[15]

The 6-hydroxy group on the indazole ring may play a significant role in the anti-inflammatory activity, potentially through interactions with the active sites of inflammatory enzymes or by acting as a radical scavenger.[11]

Section 3: Experimental Workflows for Biological Characterization

To empirically validate the predicted biological activities of this compound, a systematic screening approach is necessary. The following section outlines detailed experimental protocols for assessing its kinase inhibitory and anti-inflammatory potential.

Workflow for Assessing Kinase Inhibitory Activity

The initial evaluation of a potential kinase inhibitor typically involves in vitro biochemical assays followed by cell-based assays to confirm its activity in a more physiological context.

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[8]

Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity. A luminescent signal is generated from the ADP, and inhibition is observed as a decrease in luminescence.

Materials:

-

This compound

-

Kinase of interest (e.g., VEGFR2, EGFR)

-

Kinase-specific substrate peptide

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

-

Kinase Reaction:

-

In a well of a 96-well plate, add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Add the kinase and its specific substrate to the wells.

-

Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for 1 hour.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Workflow for Assessing Anti-inflammatory Activity

The evaluation of anti-inflammatory potential typically starts with cell-based assays that model key aspects of the inflammatory response.

This assay is used to screen for compounds that inhibit the NF-κB signaling pathway, a central regulator of inflammation.[15]

Principle: A human cell line (e.g., HEK293) is engineered to contain an NF-κB response element (RE) linked to a luciferase reporter gene. Activation of the NF-κB pathway by an inflammatory stimulus (e.g., TNF-α) leads to the expression of luciferase and the production of a luminescent signal. Anti-inflammatory compounds will inhibit this signal.

Materials:

-

HEK293-NF-κB-luciferase reporter cell line

-

Cell culture medium and supplements

-

TNF-α (or other inflammatory stimulus)

-

This compound

-

Luciferase assay reagent

-

White, clear-bottom 96-well plates

Procedure:

-

Cell Seeding: Seed the HEK293-NF-κB-luciferase cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Add TNF-α to the wells to induce NF-κB activation. Incubate for 6-8 hours.

-

Luciferase Assay:

-

Remove the cell culture medium.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence signal to cell viability (determined by a parallel assay such as MTT).

-

Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound.

-

Determine the IC50 value from a dose-response curve.

-

Section 4: Structure-Activity Relationship (SAR) Insights

While a full SAR study requires the synthesis and testing of multiple analogs, we can infer some potential relationships for this compound based on existing literature.

| Structural Feature | Potential Impact on Biological Activity | Rationale from Literature |

| Indazole Core | Essential for binding to the hinge region of many kinases. | The nitrogen atoms of the pyrazole ring often form key hydrogen bonds with the kinase hinge region.[3][7] |

| 5-Bromo Substituent | May enhance binding affinity and selectivity. | The bromine atom can participate in halogen bonding with the target protein and can occupy hydrophobic pockets.[4] |

| 6-Hydroxy Substituent | Could form additional hydrogen bonds and improve solubility. | Hydroxyl groups are known to form hydrogen bonds with amino acid residues in the active site of enzymes, potentially increasing potency.[6] In the context of anti-inflammatory activity, it may contribute to antioxidant effects.[11] |

Section 5: Synthesis Considerations

A plausible synthetic route for this compound would likely start from a substituted aniline or benzaldehyde. One potential approach is the reaction of a suitably substituted fluorobenzaldehyde with hydrazine.[16]

Alternatively, bromination of a pre-formed hydroxy-indazole could be another synthetic strategy.[17] The specific reaction conditions would need to be optimized to achieve the desired regioselectivity.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule within the pharmacologically rich family of indazoles. Based on a comprehensive analysis of structurally related compounds, there is a strong rationale to predict that this compound possesses both kinase inhibitory and anti-inflammatory properties. The bromine and hydroxyl substitutions are anticipated to be key determinants of its biological activity, potentially enhancing its potency and modulating its selectivity.